Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Overview
Description
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and a carboxylate ester group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research .
Mechanism of Action
Target of Action
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells
Biochemical Pathways
Benzofuran derivatives have been found to have strong biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which can slow down conduction velocity and reduce sinus node autonomy
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . This suggests that this compound may have similar effects, potentially making it a valuable compound in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives have been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and transcription . This inhibition can lead to the disruption of cancer cell proliferation, highlighting the potential therapeutic applications of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies on benzofuran derivatives have shown that they can maintain their biological activity over extended periods, suggesting that this compound may also exhibit similar stability .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Benzofuran derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Benzofuran derivatives have been shown to undergo metabolic transformations, leading to the formation of active metabolites . These metabolites can contribute to the overall biological activity of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. Benzofuran derivatives have been reported to interact with transporters and binding proteins that facilitate their cellular uptake and distribution . Understanding the transport and distribution mechanisms of this compound can help optimize its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Benzofuran derivatives have been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzofuran ring.
Scientific Research Applications
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran compound with potential anticancer and anti-inflammatory properties.
Uniqueness
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups, along with the carboxylate ester, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZMJOOOCVNYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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